molecular formula C24H23N3O B2698973 N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide CAS No. 1424501-08-5

N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide

カタログ番号 B2698973
CAS番号: 1424501-08-5
分子量: 369.468
InChIキー: KMOPSACAIROXCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide, also known as CX717, is a novel compound that has been studied for its potential cognitive-enhancing effects. It belongs to a class of drugs known as ampakines, which modulate the activity of AMPA receptors in the brain. In

作用機序

The cognitive-enhancing effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide are thought to be mediated by its ability to enhance the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons and play a critical role in learning and memory. By modulating the activity of these receptors, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been shown to have a number of other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One of the advantages of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide is that it has a relatively low toxicity profile and has been well-tolerated in human clinical trials. This makes it a promising candidate for further development as a cognitive enhancer or therapeutic agent. However, one limitation of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide is that its effects on cognitive function may be limited to certain types of memory tasks, and may not generalize to other cognitive domains.

将来の方向性

There are a number of future directions for research on N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide. One area of focus is the development of more potent and selective ampakines that can modulate the activity of specific subtypes of AMPA receptors. Another area of focus is the investigation of the potential therapeutic effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide in a variety of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide on cognitive function and brain health.

合成法

The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide involves a multi-step process that starts with the reaction of cyclopentanone with malononitrile to form a cyano-substituted cyclopentanone. This intermediate is then reacted with 4-methyl-2-phenylquinoline-3-carbaldehyde to form the final product, N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide. The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been optimized to produce high yields and purity.

科学的研究の応用

N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has been extensively studied for its cognitive-enhancing effects in animal models and human clinical trials. It has been shown to improve learning and memory in rats and monkeys, as well as in healthy human volunteers and individuals with cognitive impairments. N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide has also been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

特性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-19-11-5-6-12-21(19)26-23(18-9-3-2-4-10-18)20(17)15-22(28)27-24(16-25)13-7-8-14-24/h2-6,9-12H,7-8,13-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOPSACAIROXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(4-methyl-2-phenylquinolin-3-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。